![molecular formula C10H8N2O2 B2680208 2-Methylquinoxaline-5-carboxylic acid CAS No. 1083299-55-1](/img/structure/B2680208.png)
2-Methylquinoxaline-5-carboxylic acid
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Overview
Description
2-Methylquinoxaline-5-carboxylic acid is a heterocyclic compound . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of biologically and pharmaceutically active quinoline and its analogues has been reported in the literature . A wide range of synthesis protocols have been reported for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular weight of 2-Methylquinoxaline-5-carboxylic acid is 188.19 . The IUPAC name is 2-methyl-5-quinoxalinecarboxylic acid . The InChI code is 1S/C10H8N2O2/c1-6-5-11-9-7 (10 (13)14)3-2-4-8 (9)12-6/h2-5H,1H3, (H,13,14) .Scientific Research Applications
- Researchers have investigated the antimicrobial potential of 2-Methylquinoxaline-5-carboxylic acid. It exhibits inhibitory effects against bacteria, fungi, and viruses. Its structural features make it a promising candidate for developing novel antimicrobial agents .
- Studies suggest that 2-Methylquinoxaline-5-carboxylic acid derivatives may have anticancer activity. Researchers have explored their effects on cancer cell lines, including inhibition of cell proliferation and induction of apoptosis. These findings open avenues for further investigation into potential chemotherapeutic agents .
- The quinoxaline moiety has attracted attention in neuropharmacology. Researchers have explored derivatives of 2-Methylquinoxaline-5-carboxylic acid for their neuroprotective properties. These compounds may play a role in preventing neurodegenerative diseases .
- Quinoxaline derivatives, including 2-Methylquinoxaline-5-carboxylic acid, have been studied as potential anti-inflammatory agents. Their ability to modulate inflammatory pathways makes them interesting candidates for drug development .
- Investigations into the photophysical behavior of 2-Methylquinoxaline-5-carboxylic acid have revealed its fluorescence properties. These findings contribute to our understanding of its behavior in solution and potential applications in sensors and imaging .
Antimicrobial Activity
Anticancer Properties
Neuroprotective Effects
Anti-inflammatory Agents
Photophysical Properties
Safety and Hazards
2-Methylquinoxaline-5-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Relevant Papers A paper titled “Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors” discusses the synthesis of novel quinoxaline derivatives via the reaction of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide .
Mechanism of Action
Target of Action
Quinoxaline derivatives, a class to which 2-methylquinoxaline-5-carboxylic acid belongs, are known to have several prominent pharmacological effects .
Mode of Action
Quinoxaline derivatives are known to interact with various targets, receptors, or microorganisms
Biochemical Pathways
Quinoxaline derivatives are known to affect various biochemical pathways, leading to their diverse therapeutic uses .
Result of Action
Quinoxaline derivatives are known to have several prominent pharmacological effects .
properties
IUPAC Name |
2-methylquinoxaline-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-6-5-11-9-7(10(13)14)3-2-4-8(9)12-6/h2-5H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOAMCROUOUPRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2N=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1083299-55-1 |
Source
|
Record name | 2-methylquinoxaline-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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